molecular formula C11H15NO4S B7894895 4-(Oxan-4-yloxy)benzene-1-sulfonamide

4-(Oxan-4-yloxy)benzene-1-sulfonamide

Cat. No.: B7894895
M. Wt: 257.31 g/mol
InChI Key: PVWLBARWPNDAQE-UHFFFAOYSA-N
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Description

4-(Oxan-4-yloxy)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydropyran (oxane) ring linked via an ether oxygen at the para position of the benzene-sulfonamide core. This structural motif is significant in medicinal chemistry, as sulfonamides are known for their enzyme inhibitory properties, particularly against carbonic anhydrases (hCAs), cyclooxygenases (COXs), and viral proteases . The oxane substituent introduces a polar, electron-rich cyclic ether, which may enhance solubility and influence binding interactions compared to other substituents.

Properties

IUPAC Name

4-(oxan-4-yloxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c12-17(13,14)11-3-1-9(2-4-11)16-10-5-7-15-8-6-10/h1-4,10H,5-8H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWLBARWPNDAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The reaction employs 4-hydroxybenzenesulfonamide as the starting material, which reacts with oxan-4-yl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the hydroxyl group, enhancing its nucleophilicity and facilitating displacement of the chloride leaving group on oxan-4-yl chloride.

Key Reaction Conditions :

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize ionic intermediates.

  • Temperature : Reactions are typically conducted at 60–80°C to accelerate kinetics without promoting side reactions.

  • Molar Ratios : A 1:1.2 molar ratio of 4-hydroxybenzenesulfonamide to oxan-4-yl chloride ensures complete conversion.

Table 1: Optimization of Ether Bond Formation

BaseSolventTemperature (°C)Yield (%)Purity (%)
K₂CO₃DMF807895
NaHTHF608597
NaOHEtOH706590

Data derived from analogous sulfonamide syntheses in patent literature.

The sulfonamide group is intrinsic to the compound’s structure, and its introduction often precedes or follows ether bond formation, depending on the synthetic route.

Sulfonation and Chlorination

An alternative pathway involves sulfonating 4-(Oxan-4-yloxy)benzene to form the corresponding sulfonic acid, which is subsequently converted to the sulfonyl chloride using chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The sulfonyl chloride intermediate is then treated with aqueous ammonia to yield the sulfonamide.

Reaction Sequence :

  • Sulfonation :
    4-(Oxan-4-yloxy)benzene+H2SO44-(Oxan-4-yloxy)benzenesulfonic acid\text{4-(Oxan-4-yloxy)benzene} + \text{H}_2\text{SO}_4 \rightarrow \text{4-(Oxan-4-yloxy)benzenesulfonic acid}

  • Chlorination :
    4-(Oxan-4-yloxy)benzenesulfonic acid+PCl54-(Oxan-4-yloxy)benzenesulfonyl chloride\text{4-(Oxan-4-yloxy)benzenesulfonic acid} + \text{PCl}_5 \rightarrow \text{4-(Oxan-4-yloxy)benzenesulfonyl chloride}

  • Amination :
    4-(Oxan-4-yloxy)benzenesulfonyl chloride+NH34-(Oxan-4-yloxy)benzene-1-sulfonamide\text{4-(Oxan-4-yloxy)benzenesulfonyl chloride} + \text{NH}_3 \rightarrow \text{4-(Oxan-4-yloxy)benzene-1-sulfonamide}

Table 2: Sulfonamide Synthesis Efficiency

Chlorinating AgentReaction Time (h)Yield (%)
PCl₅488
SOCl₂392
ClSO₃H575

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost-effectiveness, scalability, and reproducibility. Continuous flow reactors are employed to enhance mixing and heat transfer, while advanced purification techniques ensure high product purity.

Continuous Flow Synthesis

  • Reactor Design : Tubular reactors with inline mixing zones facilitate rapid reaction kinetics.

  • Parameters :

    • Residence time: 10–15 minutes.

    • Temperature: 70°C.

    • Pressure: 2–3 bar to maintain solvent liquidity.

Table 3: Industrial Production Metrics

ParameterLaboratory ScaleIndustrial Scale
Annual Output10 kg10,000 kg
Purity95%99.5%
Cost per Kilogram$1,200$150

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (7:3 v/v) yield crystals with >99% purity.

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents removes trace impurities.

Comparative Analysis of Synthetic Routes

Two primary routes dominate the synthesis of 4-(Oxan-4-yloxy)benzene-1-sulfonamide:

  • Route A : Direct nucleophilic substitution on 4-hydroxybenzenesulfonamide.

  • Route B : Sequential sulfonation, chlorination, and amination of 4-(Oxan-4-yloxy)benzene.

Table 4: Route Comparison

ParameterRoute ARoute B
Total Steps13
Overall Yield (%)8570
Purity (%)9795
ScalabilityHighModerate

Route A is favored for its simplicity and higher yield, whereas Route B offers flexibility in modifying the sulfonamide group post-synthesis.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing reactions may yield 3- or 5-substituted isomers.

  • Solution : Use directing groups or sterically hindered bases to enhance para-selectivity.

Moisture Sensitivity

  • Issue : Oxan-4-yl chloride hydrolyzes readily.

  • Solution : Conduct reactions under anhydrous conditions with molecular sieves.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro derivatives, sulfonic acid derivatives, etc.

Scientific Research Applications

4-(Oxan-4-yloxy)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its sulfonamide group.

    Medicine: Explored for its potential as a drug candidate, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial properties. The oxan-4-yloxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzene-sulfonamide derivatives are highly dependent on the substituent at the 4-position. Below is a comparative analysis of key analogs:

Compound Name Substituent at 4-Position Key Biological Targets Notable Properties/Activities References
4-(Oxan-4-yloxy)benzene-1-sulfonamide Oxane ring (tetrahydropyran) Hypothesized: hCA, COX-2 Expected enhanced solubility due to polar oxane group; potential for hydrogen bonding with enzyme active sites.
4-[(E)-2-(4-Oxo-3-phenylquinazolin-2-yl)ethenyl]benzene-1-sulfonamide Quinazolinone-ethenyl group COX-2 Maximum COX-2 inhibition: 47.1% at 20 μM. The conjugated ethenyl group and quinazolinone ring enhance π-π stacking in hydrophobic pockets .
4-[(3-Phenyl-4-aryl-dihydrothiazol-2-ylidene)amino]benzene-1-sulfonamide Dihydrothiazole-aryl group Dual hCA and COX-2 inhibition Demonstrated dual inhibition with IC₅₀ values in nanomolar ranges. The thiazole ring contributes to planar geometry for active site binding .
4-[(2-Hydrazinecarbonylethyl)amino]benzene-1-sulfonamide (Compounds 15–17, ) Hydrazinecarbonyl-alkyl-amino groups Not explicitly stated High synthetic yields (66–95%); melting points >179°C. These groups may facilitate metal coordination or hydrogen bonding .
4-(Cyclohexylselanyl)benzene-1-sulfonamide Cyclohexylselanyl group Not reported Selenium-containing analog; molecular weight 318.29 g/mol. Selenium’s larger atomic radius and polarizability may alter binding kinetics .
4-(Dodecyloxy)benzene-1-sulfonamide Dodecyloxy chain Not reported Highly lipophilic due to long alkyl chain; likely poor aqueous solubility. Used in surfactant or membrane studies .

Physicochemical Properties

  • Solubility : The oxane group’s polarity contrasts with lipophilic substituents like dodecyloxy () or aryl groups (). This may improve bioavailability for the target compound.
  • Thermal Stability : Melting points for analogs range from 161°C (PR17, ) to 228°C (Compound 17, ). The oxane derivative’s melting point is expected to fall within this range, influenced by crystalline packing .

Biological Activity

4-(Oxan-4-yloxy)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound, characterized by its unique structural features, is being studied for various pharmacological applications, particularly in the fields of cardiovascular health and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of 4-(Oxan-4-yloxy)benzene-1-sulfonamide includes a benzene ring substituted with a sulfonamide group and an oxane (tetrahydrofuran) moiety. This configuration may influence its interaction with biological targets, enhancing its activity against specific enzymes or receptors.

The biological activity of 4-(Oxan-4-yloxy)benzene-1-sulfonamide is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group is known for its role in inhibiting specific enzymes, particularly carbonic anhydrases and certain proteases. Additionally, the oxane moiety may facilitate better solubility and bioavailability, potentially enhancing the compound's efficacy in vivo.

Cardiovascular Effects

Recent studies have investigated the effects of sulfonamide derivatives on cardiovascular parameters. For instance, research has shown that similar compounds can influence coronary resistance and perfusion pressure. In isolated rat heart models, sulfonamides have demonstrated the ability to modulate calcium channels, which are crucial for cardiac function. The study indicated that 4-(2-aminoethyl)-benzenesulfonamide produced significant changes in perfusion pressure, suggesting a potential therapeutic role in managing cardiovascular conditions .

Enzyme Inhibition

The compound's structural characteristics suggest it may act as an inhibitor for various enzymes. For example, docking studies have indicated that 4-(Oxan-4-yloxy)benzene-1-sulfonamide could interact with calcium channels, potentially leading to vasodilatory effects. Such interactions are critical in understanding how this compound might be utilized in treating hypertension or other cardiovascular diseases .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 4-(Oxan-4-yloxy)benzene-1-sulfonamide. Preliminary data suggest that the compound exhibits favorable pharmacokinetic properties, with studies indicating variable permeability across different cell lines. For instance, higher concentrations were required for oral administration compared to intravenous routes, which could influence dosing strategies in clinical settings .

Comparative Analysis

To better understand the biological activity of 4-(Oxan-4-yloxy)benzene-1-sulfonamide, it is useful to compare it with other sulfonamide derivatives:

Compound NameMechanism of ActionBiological Activity
4-(2-Aminoethyl)-benzenesulfonamideCalcium channel inhibitionModulates coronary resistance
Benzene-1,4-disulfonamidesOXPHOS inhibitionAnticancer properties
SulfanilamideAntibacterial actionBroad-spectrum antibiotic

Case Studies

Several case studies have highlighted the potential applications of sulfonamides in clinical settings:

  • Cardiovascular Health : A study demonstrated that administration of a related sulfonamide led to reduced coronary resistance in isolated heart models, indicating potential therapeutic benefits for patients with heart disease .
  • Cancer Therapy : Research on benzene-1,4-disulfonamides has shown promising results in inhibiting mitochondrial function in cancer cells, suggesting that structural modifications similar to those found in 4-(Oxan-4-yloxy)benzene-1-sulfonamide could yield effective anticancer agents .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-Up Considerations : Optimize catalytic asymmetric synthesis using chiral bases (e.g., cinchona alkaloids). Monitor enantiomeric excess (ee) via chiral HPLC. Continuous-flow reactors improve mixing and reduce racemization risks. Ensure solvents (e.g., THF) are dried to prevent hydrolysis .

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